5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms on the pyridine ring, along with a carboxamide group substituted with a 2-(2-methoxyethoxy)ethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide typically involves multiple steps. One common method starts with the halogenation of pyridine derivatives. For example, 5-bromo-2-fluoropyridine can be synthesized through ortho-lithiation followed by reaction with trimethylborate . The resulting intermediate can then undergo further functionalization to introduce the carboxamide group and the 2-(2-methoxyethoxy)ethyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and subsequent functionalization reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Organometallic Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds with various functional groups.
Scientific Research Applications
5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor in cancer research.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-fluoropyridine: A precursor in the synthesis of 5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide.
6-fluoro-2-bromopyridine: Another halogenated pyridine with similar properties.
N-(2-methoxyethyl)pyridine-3-carboxamide: Lacks the halogen atoms but has a similar carboxamide group.
Uniqueness
This compound is unique due to the specific combination of bromine and fluorine atoms on the pyridine ring, along with the 2-(2-methoxyethoxy)ethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O3/c1-17-4-5-18-3-2-14-11(16)8-6-9(12)10(13)15-7-8/h6-7H,2-5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGVSIJPTWJQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C1=CC(=C(N=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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